Physicochemical properties of 2,3,4,5,6-Pentaiodobenzoic acid for crystal engineering
Physicochemical properties of 2,3,4,5,6-Pentaiodobenzoic acid for crystal engineering
Title: Physicochemical Properties of 2,3,4,5,6-Pentaiodobenzoic Acid for Crystal Engineering Content Type: Technical Whitepaper Audience: Researchers, Crystallographers, and Pharmaceutical Scientists
Executive Summary
2,3,4,5,6-Pentaiodobenzoic acid (PIBA) represents a specialized niche in the field of crystal engineering, serving as a "heavyweight" halogen bond (XB) donor. Unlike its fluoro- and chloro- analogs, PIBA offers a unique combination of extreme steric crowding and high polarizability. Its five iodine atoms generate significant
Physicochemical Datasheet
The following data consolidates experimental values and high-confidence predictions for PIBA.
| Property | Value / Description | Source/Note |
| CAS Number | 64385-02-0 | |
| Molecular Formula | ||
| Molecular Weight | 751.60 g/mol | |
| Melting Point | 327–340 °C (dec) | High thermal stability; decomposes upon melting [1].[1] Note: Commercial samples listing 152–156°C are likely ethanol solvates or precursors. |
| Appearance | Bright yellow to orange crystalline solid | Color arises from charge-transfer bands typical of polyiodinated aromatics. |
| Solubility | Soluble: DMF, DMSO, THF, warm Pyridine.Sparingly Soluble: Acetone, Ethanol.Insoluble: Water, dilute aqueous acid. | Lipophilic character dominates; requires polar aprotic solvents for crystal growth. |
| Acidity (pKa) | ~2.5 (Predicted) | More acidic than benzoic acid (4.2) due to inductive effect (-I) of five iodines, though mitigated by steric inhibition of resonance [2]. |
| Dipole Moment | ~2.8 D | Significant contribution from the carboxyl group offset by the symmetric ring iodination. |
Molecular Architecture & Electronic Landscape
To utilize PIBA in crystal engineering, one must understand its electrostatic surface potential (ESP). The iodine atoms are not merely bulky substituents; they are directional interaction sites.
The Sigma-Hole Phenomenon
Each iodine atom in PIBA exhibits a
-
Magnitude: The electron-withdrawing carboxyl group enhances the
-hole strength at the para (C4) and meta (C3, C5) positions compared to hexaiodobenzene. -
Anisotropy: The iodine atoms are highly polarizable (soft), allowing them to engage in strong
, , and interactions.
Steric Gear-Meshing
The van der Waals radius of Iodine (1.98 Å) creates severe crowding. The carboxyl group is forced out of coplanarity with the benzene ring (torsion angle often >60°), decoupling the
Crystal Engineering Mechanics
PIBA is a ditopic tecton: it contains a strong Hydrogen Bond (HB) donor/acceptor (COOH) and multiple Halogen Bond (XB) donors (I).
Interaction Hierarchy
In the presence of a co-former (e.g., a pyridine derivative), the following competition governs the supramolecular assembly:
-
Primary Interaction (Strongest): O–H...N Hydrogen Bond (or Proton Transfer to form Salt).
-
Condition: If
, proton transfer occurs. -
Result: Formation of
.
-
-
Secondary Interaction (Directional): C–I...O Halogen Bond.
-
The carboxylate oxygen (in salts) or carbonyl oxygen (in neutrals) acts as the XB acceptor.
-
Geometry: Strictly linear (
).
-
-
Tertiary Interaction (Stabilizing): I...I Type II Interactions.
-
Orthogonal contacts where the
-hole of one iodine hits the equatorial electron belt of another.
-
Visualization: The Assembly Logic
Figure 1: Decision tree for supramolecular synthesis using PIBA. The formation of salts vs. co-crystals dictates the strength of the secondary halogen bonding network.
Experimental Protocols
Synthesis of 2,3,4,5,6-Pentaiodobenzoic Acid
Note: This protocol involves handling fuming sulfuric acid (oleum) and requires strict safety measures (fume hood, PPE).
Principle: Exhaustive electrophilic aromatic substitution (periodination) of benzoic acid using the Deacon-Farquharson method [1, 3].
Materials:
-
Benzoic Acid (1.0 eq)
-
Iodine (
, 3.5 eq - excess required) -
Oleum (20-30% free
) -
Concentrated
[2]
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 10 mmol of benzoic acid in 20 mL of concentrated
. -
Addition: Carefully add 35 mmol of finely powdered Iodine (
). -
Activation: Slowly add 15 mL of Oleum. The solution will turn dark/opaque.
-
Heating: Heat the mixture to 140–160 °C for 6–12 hours. The high temperature is crucial to overcome the steric barrier for the final iodine insertions.
-
Quenching: Cool the mixture to room temperature. Pour slowly onto 200g of crushed ice/water.
-
Work-up:
-
Filter the yellow/orange precipitate.
-
Wash with saturated
(sodium bisulfite) solution to remove unreacted iodine (color change from brown to bright yellow). -
Wash with water.[2]
-
-
Purification: Recrystallize from DMF/Ethanol (1:1) or Nitrobenzene .
-
Target Yield: 60–75%.
-
QC: Check MP (should be >300°C).[1] If MP is ~150°C, you likely have a solvate or incomplete iodination.
-
Co-Crystallization Screening
Method: Solvent-Assisted Grinding (SAG) followed by Slow Evaporation.
-
Weighing: Weigh equimolar amounts (1:1) of PIBA and the target co-former (e.g., 4,4'-Bipyridine).
-
Grinding: Grind in an agate mortar for 5 minutes, adding 2 drops of Methanol (LAG).
-
Dissolution: Transfer the solid to a vial and dissolve in minimal hot DMF or DMSO (approx. 2-3 mL).
-
Growth: Allow slow evaporation at room temperature. Caution: PIBA is light sensitive; wrap vials in foil if evaporation takes >3 days.
Case Studies & Applications
Case Study A: The 2-Methylpyridinium Salt
Research by Bondarenko et al. [4] demonstrated that reacting PIBA with 2-methylpyridine results in a salt.
-
Structure: The proton transfers to the pyridine nitrogen.
-
XB Network: The carboxylate oxygens (
) become electron-rich, acting as "super-acceptors" for the iodine atoms of neighboring PIBA anions. This creates a 3D anionic framework stabilized by charge-assisted halogen bonds.
Case Study B: Heteroleptic Zn(II) Complexes
PIBA can serve as a ligand in coordination chemistry. In complexes with Zn(II), the carboxylate coordinates to the metal, while the iodine atoms extend outward, linking the discrete complexes into a polymer via
References
-
Mattern, D. L. (1984).[1] Direct Aromatic Periodination. Journal of Organic Chemistry, 49(17), 3051–3053. Link
- Gottardi, W. (1999). Synthesis of Pentabromobenzoic Acid. Monatshefte für Chemie, 130, 521.
-
Deacon, G. B., & Farquharson, G. J. (1977). Perhalogenated organic compounds.[3][4][5] Australian Journal of Chemistry, 30(2), 293-303.
-
Bondarenko, M. A., et al. (2021). 2-Methylpyridinium Salt of Pentaiodobenzoic Acid: Role of the Halogen Bond in the Formation of a Crystal Packing. Journal of Structural Chemistry, 62, 1237–1242. Link
-
Adonin, S. A., et al. (2019). Halogen bonding in the structures of pentaiodobenzoic acid and its salts. CrystEngComm, 21, 6666–6670.[6] Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. 2,3,4,5,6-Pentabromobenzoic Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0675105A1 - Polyiodinated compounds, process for their preparation and diagnostic composition - Google Patents [patents.google.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. mdpi-res.com [mdpi-res.com]
